Nicotinamid-d4

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nicotinamide-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism.

Biology: Employed in studies of cellular redox states and the role of NAD+ in cellular processes.

Medicine: Investigated for its potential therapeutic effects in conditions related to NAD+ deficiency, such as aging and neurodegenerative diseases.

Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

Wirkmechanismus

- Nicotinamide-d4 (also known as niacinamide-d4) is an amide form of niacin (vitamin B3). It can be biosynthesized in vivo or obtained through the diet .

- Additionally, nicotinamide-d4 inhibits sirtuin 1 (SIRT1) with an IC50 of less than 50 µM . SIRT1 is involved in various cellular processes, including gene regulation, stress response, and longevity.

- Nicotinamide-d4 increases the activity of serine palmitoyltransferase (SPT) and promotes the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes .

- It induces apoptosis in hepatocellular carcinoma (HCC) cells and prevents neoplastic lesion formation in a mouse model of HCC .

- Unlike niacin, nicotinamide does not reduce plasma lipid levels or induce flushing .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Nicotinamide-d4 plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor in the synthesis of the metabolic cofactor NAD+ and an inhibitor of sirtuin 1 (SIRT1) . It increases the activity of serine palmitoyltransferase (SPT) and the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes .

Cellular Effects

Nicotinamide-d4 has significant effects on various types of cells and cellular processes. At a concentration of 10 µM, it increases the activity of serine palmitoyltransferase (SPT) and the biosynthesis of ceramide, glucosylceramide, sphingomyelin, free fatty acids, and cholesterol in primary human keratinocytes . At a concentration of 40 µM, it induces apoptosis in SNU-398, SNU-739, and HepG2 hepatocellular carcinoma (HCC) cells .

Molecular Mechanism

Nicotinamide-d4 exerts its effects at the molecular level through various mechanisms. It serves as a precursor in the synthesis of the metabolic cofactor NAD+ and inhibits sirtuin 1 (SIRT1), a class of enzymes that catalyze non-redox reactions . It also increases the activity of serine palmitoyltransferase (SPT), leading to the biosynthesis of various lipids .

Temporal Effects in Laboratory Settings

It is known that NAD+ and its precursors, such as Nicotinamide-d4, are unstable in blood and difficult to measure

Metabolic Pathways

Nicotinamide-d4 is involved in the NAD+ synthesis pathway . It is a precursor in the synthesis of the metabolic cofactor NAD+

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide-d4 typically involves the deuteration of nicotinamide. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of nicotinamide-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Analyse Chemischer Reaktionen

Types of Reactions: Nicotinamide-d4 undergoes various chemical reactions, including:

Oxidation: Nicotinamide-d4 can be oxidized to nicotinic acid-d4 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 1,4-dihydronicotinamide-d4 using reducing agents like sodium borohydride (NaBH4).

Substitution: Halogenation reactions can introduce halogen atoms into the nicotinamide-d4 molecule using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Nicotinic acid-d4.

Reduction: 1,4-Dihydronicotinamide-d4.

Substitution: Halogenated derivatives of nicotinamide-d4.

Vergleich Mit ähnlichen Verbindungen

Nicotinamide: The non-deuterated form of nicotinamide.

Nicotinamide mononucleotide (NMN): A direct precursor to NAD+.

Nicotinamide riboside (NR): Another NAD+ precursor with similar applications.

Uniqueness: Nicotinamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms also result in a slightly altered pharmacokinetic profile, which can be advantageous in certain therapeutic applications .

Biologische Aktivität

Nicotinamide-d4 (N-d4) is a deuterated form of nicotinamide, a derivative of niacin (vitamin B3), which plays a crucial role in various biological processes, particularly in cellular metabolism and signaling. This article explores the biological activity of Nicotinamide-d4, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Overview of Nicotinamide-d4

Nicotinamide-d4 is primarily used in research to study the metabolism of nicotinamide and its derivatives. The deuteration enhances the stability and traceability of the compound in biological systems, allowing for more precise investigations into its metabolic pathways and effects.

Metabolic Pathways

Nicotinamide is metabolized in the body through several key pathways:

- Salvage Pathway : Nicotinamide is converted into nicotinamide adenine dinucleotide (NAD+) via the salvage pathway, which is crucial for cellular energy metabolism.

- Nicotinamide N-Methyltransferase (NNMT) Pathway : NNMT catalyzes the methylation of nicotinamide to N-methyl-nicotinamide (Me-Nam), influencing NAD+ levels and impacting various physiological processes, including aging and cancer resistance .

Antioxidant Properties

Nicotinamide-d4 exhibits significant antioxidant activity. Studies show that it can reduce oxidative stress by enhancing the cellular levels of NAD+, which is critical for maintaining redox balance within cells. This action may help protect against age-related diseases and neurodegenerative disorders.

Neuroprotective Effects

Research indicates that Nicotinamide-d4 may provide neuroprotective benefits. In animal models, supplementation with nicotinamide has been associated with improved cognitive function and reduced neuronal damage following ischemic events. The neuroprotective effects are attributed to increased NAD+ levels, which support mitochondrial function and energy metabolism .

Role in Cancer Biology

The role of Nicotinamide-d4 in cancer biology has garnered attention due to its interaction with NNMT. Increased expression of NNMT has been linked to chemotherapy resistance in various cancers. By inhibiting NNMT, Nicotinamide-d4 may enhance the efficacy of cancer treatments .

Study on Aging and Metabolism

A randomized controlled trial investigated the effects of nicotinamide supplementation on aging markers. Participants receiving nicotinamide showed significant increases in NAD+ levels compared to placebo groups. This study highlights the compound's potential in promoting healthy aging and metabolic health .

Cancer Resistance Mechanism

In a recent study focusing on NNMT inhibitors, compounds similar to Nicotinamide-d4 demonstrated a marked reduction in NNMT activity, thereby increasing sensitivity to chemotherapeutic agents in resistant cancer cell lines. The findings suggest that targeting NNMT could be a viable strategy for overcoming drug resistance in cancer therapy .

Data Tables

Eigenschaften

IUPAC Name |

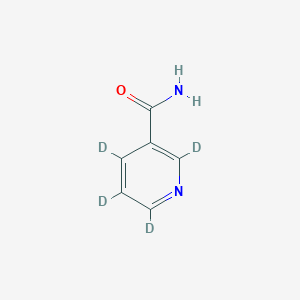

2,4,5,6-tetradeuteriopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPAKSUCGFBDDF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574036 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-88-7 | |

| Record name | (~2~H_4_)Pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Nicotinamide-d4 in the analysis of water-soluble vitamins?

A1: In the study "Fast simultaneous determination of multiple water-soluble vitamins and vitamin-like compounds in infant formula by UPLC-MS/MS" [], Nicotinamide-d4 serves as an internal standard. Internal standards are compounds with similar chemical properties to the analytes of interest but are not present in the original sample.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.